2,7-Octadien-1-OL
Overview
Description
2,7-Octadien-1-OL, also known as 2,7-octadienol, is a cyclic organic compound of the alkene class . It has a molecular formula of C8H14O and an average mass of 126.196 Da .
Synthesis Analysis
A method for producing this compound involves the use of a water-soluble triarylphosphine . This method is described as simple and industrially advantageous, with high efficiency recovery of an expensive palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10 (2)11/h3,7-8H,1,4-6,9H2,2H3/b8-7+ . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 197.8±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.5±6.0 kJ/mol and a flash point of 79.8±17.8 °C . The index of refraction is 1.463, and the molar refractivity is 40.4±0.3 cm3 .Scientific Research Applications
Chemical Synthesis and Derivatives
2,7-Octadien-1-OL, a compound related to 1-octen-3-ol (also known as Matsutake alcohol), has been studied for its role in various chemical synthesis processes. One significant application is in the preparation of Matsutake alcohol itself. Researchers Tsuji, Tsuruoka, and Yamamoto (1976) described a process where selective hydrogenation of the terminal double bond of 2,7-octadienyl acetate leads to 2-octenyl acetate, which is then converted to 1-octen-3-ol through palladium-catalyzed allylic rearrangement and hydrolysis (Tsuji, Tsuruoka, & Yamamoto, 1976).
Catalysis and Surfactant Roles
This compound has been utilized in telomerization processes, particularly in solvent-free conditions. Monflier et al. (1995) explored the telomerization of butadiene with water into this compound using a palladium-hydrosoluble phosphine system. This process was carried out without solvents, in the presence of carbon dioxide and a nonionic surfactant, demonstrating the promoted effect of neutral surfactant above the critical micelle concentration (Monflier et al., 1995).
Polymerization and Material Science
In the field of material science, this compound has been used in the synthesis of various compounds. Zakharkin, Guseva, and Petrovskii (1995) conducted a detailed investigation of the telomerization of isoprene with various alcohols, including this compound, using π-allylpalladium complex catalysts. This research contributes to the understanding of polymerization and the creation of new materials (Zakharkin, Guseva, & Petrovskii, 1995).
Environmental and Green Chemistry
In the context of environmental and green chemistry, this compound's role is evident in processes that emphasize eco-friendly practices. For instance, research by Monflier et al. (1995) on the palladium-catalyzed telomerization of butadiene with water in a two-phase system highlights the significant effects of amine structure on rate and selectivity, contributing to more efficient and environmentally conscious chemical processes (Monflier et al., 1995).
Catalytic Applications
The catalytic applications of this compound extend to various areas of chemistry. Dullius et al. (1998) demonstrated the use of palladium(II) compounds dissolved in ionic liquids for the hydrodimerization of 1,3-butadiene, resulting in products like 1,3,6-octatriene and the telomer octa-2,7-dien-1-ol. This study opens avenues for catalytic applications in organic synthesis and industrial processes (Dullius et al., 1998).
Safety and Hazards
2,7-Octadien-1-OL may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as geraniol , have been found to interact with a wide range of targets, including various enzymes and receptors involved in inflammation, oxidation, and cancer .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidation, and cancer .
Pharmacokinetics
It’s known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have a wide range of effects, including antimicrobial, anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects .
Biochemical Analysis
Biochemical Properties
2,7-Octadien-1-OL plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of this compound, leading to the formation of different metabolites .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For example, it can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to manage oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. Additionally, this compound can inhibit or activate enzymes involved in critical biochemical pathways. For instance, it has been found to inhibit certain proteases, which can lead to changes in protein degradation and turnover .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound in vitro has been associated with alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may bind to lipid transport proteins, facilitating its distribution to lipid-rich areas of the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2,7-Octadien-1-OL can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,3-Butadiene", "Ethylene oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: 1,3-Butadiene is reacted with ethylene oxide in the presence of sodium borohydride to form 3,4-Epoxy-1-butene.", "Step 2: The epoxide is then opened using hydrochloric acid to yield 3-Chloro-1-butene.", "Step 3: The resulting compound is reacted with sodium hydroxide to form 3-Buten-1-ol.", "Step 4: The alcohol is then dehydrated using sulfuric acid to form 2,3-Dimethyl-1,3-butadiene.", "Step 5: The diene is then reacted with methanol and acetic acid in the presence of sodium bicarbonate to form 2,7-Octadien-1-OL." ] } | |
CAS No. |
23578-51-0 |
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
octa-2,7-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2 |
InChI Key |
YHYGSIBXYYKYFB-UHFFFAOYSA-N |
Isomeric SMILES |
C=CCCC/C=C/CO |
SMILES |
C=CCCCC=CCO |
Canonical SMILES |
C=CCCCC=CCO |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,7-Octadien-1-ol in biotransformation studies?
A1: this compound plays a crucial role in understanding the microbial degradation of β-myrcene, a monoterpene found in various plants. Research has shown that a Pseudomonas sp. strain, M1, can utilize β-myrcene as its sole carbon and energy source []. Specifically, this compound was identified as a key intermediate in this metabolic pathway. When the gene responsible for the conversion of this compound (myrB, encoding an alcohol dehydrogenase) was interrupted, the mutant strain accumulated this compound []. This finding provides valuable insights into the enzymatic steps involved in β-myrcene catabolism.
Q2: Can you describe the structural characteristics of this compound?
A2: this compound is an unsaturated alcohol with the molecular formula C8H16O [, ]. Although specific spectroscopic data isn't provided in the research excerpts, its structure suggests characteristic peaks in infrared spectroscopy (IR) corresponding to the hydroxyl group and alkene double bonds. Similarly, nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the various proton environments within the molecule.
Q3: What are the potential applications of this compound in the flavor and fragrance industry?
A3: this compound was identified as a key aroma compound contributing to the flavor profile of fresh Yesso scallop []. Its presence, along with other volatile compounds like decanal and nonanal, suggests its potential use as a flavoring agent in food products. Further research into its sensory properties and potential applications in flavoring is warranted.
Q4: Are there any documented methods for synthesizing this compound?
A4: Yes, researchers have successfully synthesized 3,7-Dimethyl-(E)-2,7-octadien-1-ol propionate, a derivative of this compound, starting from isoprene [, ]. While the specific details of the synthesis are beyond the scope of this Q&A, these studies highlight the possibility of producing this compound and its derivatives through chemical means.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.